N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C16H23N3O/c1-11(18-15(20)19-3-2-17-10-19)16-7-12-4-13(8-16)6-14(5-12)9-16/h2-3,10-14H,4-9H2,1H3,(H,18,20) |
InChI Key |
YOKBRRRRRKGVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)N4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction of 1-Adamantyl Ethyl Amine with Imidazole-1-Carboxylic Acid Derivatives
The most direct approach involves nucleophilic acyl substitution, where 1-adamantyl ethyl amine reacts with an activated form of imidazole-1-carboxylic acid or its derivatives.
1-Adamantyl ethyl amine + Imidazole-1-carboxylic acid derivative → N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide
Reaction Conditions:
- Activation of Carboxylic Acid: Typically achieved using coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) , N,N'-Diisopropylcarbodiimide (DIC) , or HATU .
- Solvent: Dimethylformamide (DMF), Dichloromethane (DCM), or tetrahydrofuran (THF).
- Catalysts: N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve coupling efficiency.
- Temperature: Ambient to slightly elevated (25–40°C).
- Reaction Time: 12–24 hours.
| Reagent | Equivalents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1-Adamantyl ethyl amine | 1.0 | DMF | Room temp | 85–92% | , |
| Imidazole-1-carboxylic acid derivative | 1.0 |
Mechanistic Insights:
The amide formation proceeds via nucleophilic attack of the amine on the activated carboxylic acid derivative, facilitated by coupling reagents, resulting in high yields and minimal side reactions.
Alternative Synthetic Strategies
Cyclocondensation and Ring-Substituted Imidazole Derivatives
Based on research into ring-substituted imidazoles with anti-tuberculosis activity, synthesis of imidazole derivatives can be achieved through multi-step procedures involving cyclization of appropriate precursors.
- Condensation of α-haloketones with amidines or nitriles under basic conditions.
- Use of microwave-assisted synthesis to enhance reaction rates and yields.
- Condensation of imidazole-4-carboxylic acid derivatives with alkyl halides in the presence of base (e.g., potassium carbonate) in ethanol or acetonitrile.
Yields: Typically 70–85%.
Mechanochemical Synthesis
Recent advances have demonstrated the efficacy of mechanochemistry in synthesizing such compounds:
- Method: Ball milling of adamantanol derivatives with nitriles and sulfuric acid or other catalysts.
- Advantages: Solvent-free, environmentally friendly, high yields (up to 85%), and shorter reaction times (~30 minutes).
- Ritter reaction in a ball mill to produce N-(adamantan-1-yl)benzamide derivatives, which can be further functionalized to the target compound.
Specific Synthesis of N-(Adamantan-1-yl) Amides as Precursors
Acid-Catalyzed Amide Formation
- Method: Boiling adamantanol-1 with acetonitrile in the presence of sulfuric acid.
- Yield: Approximately 53–83%, depending on conditions.
- Disadvantages: Use of excess corrosive acids and low yields.
Mechanochemical Ritter Reaction
- Method: Reacting adamantanol-1 with benzonitrile under mechanochemical conditions with sulfuric acid.
- Yield: Up to 85%, with high purity.
- Advantages: Reduced use of hazardous reagents, environmentally friendly, high efficiency.
Summary of Key Data and Reaction Parameters
| Method | Reagents | Solvent | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Conventional Coupling | 1-Adamantyl ethyl amine + Imidazole-1-carboxylic acid derivative | DMF, DCM | DCC, HOBt | 85–92 | High yield, well-established | Use of coupling reagents, longer reaction time |
| Mechanochemical Ritter | Adamantanol-1 + Benzonitrile + Sulfuric acid | None (ball milling) | Mechanical energy | 85 | Environmentally friendly, rapid | Requires specialized equipment |
| Acid Catalysis | Adamantanol-1 + Acetonitrile + H2SO4 | Reflux | Acid catalysis | 53–83 | Simple, inexpensive | Low yields, corrosive reagents |
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like p-tolylboronic acid in the presence of copper(II) acetate and a base such as DBU are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide is a synthetic compound that combines adamantane and imidazole moieties, giving it potential applications in medicinal chemistry and other fields. The compound's structure features an adamantane group linked to an imidazole ring, giving it a molecular weight of approximately 273.37 g/mol .
Potential Applications
- Pharmaceuticals: this compound is explored for its potential biological activities, particularly in medicinal chemistry.
- Anti-tuberculosis Agent: Research suggests that imidazole derivatives can inhibit the growth of Mycobacterium tuberculosis, indicating that this compound may have similar properties.
- Antiviral and Anticancer Activities: Adamantane derivatives are known for their antiviral and anticancer properties, which may extend to this compound due to its structural characteristics.
- Adaptogens: Derivatives of adamantane may increase the body's resistance to adverse environmental factors .
Interactions
Interaction studies often focus on its binding affinity with biological targets such as enzymes or receptors relevant to disease states. Preliminary studies suggest that compounds with similar structures can interact effectively with protein targets involved in metabolic pathways or disease mechanisms.
Comparable Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Adamantane | C10H16 | Base structure known for antiviral properties |
| 4-Imidazolecarboxylic acid | C4H4N2O2 | Known for antimicrobial activity |
| N-(adamantan-2-yl)-imidazole | C15H21N3 | Exhibits neuroprotective effects |
| 2-Aminobenzimidazole | C8H9N3 | Potential anti-cancer properties |
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety can enhance the compound’s binding affinity and stability, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Adamantane-Containing Analogs
- N-(1H-Benzo[d]imidazol-2-yl)adamantane-1-carboxamide (13a) : Replacing the ethyl linker with a direct adamantane-carboxamide bond enhances antimycobacterial activity (MIC = 2 µg/mL) due to improved target binding in lipid-rich bacterial membranes .
- QC-220 : The ethane linker between adamantane and imidazole in QC-220 optimizes steric bulk, reducing off-target effects while maintaining heme oxygenase inhibition (IC₅₀ = 0.8 µM) .
Non-Adamantane Analogs
- BIA 10-2474 : The cyclohexyl-pyridine substituent confers fatty acid amide hydrolase (FAAH) inhibition but is associated with neurotoxicity in clinical trials, highlighting the trade-off between potency and safety .
- Prochloraz: The trichlorophenoxy group enables fungicidal activity by disrupting fungal cell membranes, though its environmental persistence limits agricultural use .
Substituent Impact on Pharmacokinetics
- Metabolic Stability : Adamantane’s rigid structure reduces cytochrome P450-mediated metabolism, as seen in QC-220’s prolonged half-life vs. BIA 10-2474 .
Biological Activity
N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H23N3O
- Molecular Weight : 273.37332
- CAS Number : [Not provided in the results]
The compound features an adamantane moiety, which is known for its ability to enhance the pharmacokinetic properties of drugs, and an imidazole ring, which is often associated with biological activity due to its role in enzyme catalysis and receptor interactions.
This compound exhibits several biological activities primarily through interactions with specific biological targets:
- Adenosine Receptors : The compound has been studied for its role as a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR). Activation of A3AR has been linked to anti-inflammatory effects and neuroprotection, making this pathway a significant focus for therapeutic applications in conditions such as chronic pain and ischemic diseases .
- Heme Oxygenase Inhibition : Similar compounds containing imidazole have shown inhibitory effects on heme oxygenase enzymes. These enzymes are crucial for heme degradation and play a role in various physiological processes, including oxidative stress responses. Binding studies suggest that the imidazole group coordinates with heme iron, potentially displacing critical water ligands involved in catalysis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can significantly reduce inflammation markers in vitro and in vivo models, suggesting a promising avenue for treating inflammatory diseases .
- Neuroprotective Properties : The modulation of A3AR has been linked to neuroprotection in models of ischemia and neurodegeneration. This suggests that this compound could be beneficial in neuroprotective strategies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide?
- Methodological Answer : The compound can be synthesized via direct C-H amidation using thermal or light-mediated protocols. For example, a related adamantyl-imidazole carboxamide derivative was prepared by reacting 1-(4-methoxyphenyl)-1H-imidazole with 2-((adamantan-1-yl)amino)-2-oxoacetic acid and (NH₄)₂S₂O₈ in DMSO at 50°C for 24 hours, followed by purification via column chromatography (70:30 hexane:ethyl acetate) . Adamantylation reactions often use 1-bromoadamantane or adamantan-1-yl trifluoroacetate as alkylating agents, though hydrolysis of intermediates may require careful handling .
Q. How is the structural characterization of adamantyl-functionalized imidazole derivatives performed?
- Methodological Answer : X-ray crystallography is critical for unambiguous structural determination. For instance, a related compound (2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) was characterized using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds (N–H⋯N) and non-classical interactions (C–H⋯O) in the crystal lattice. IR, NMR (¹H, ¹³C), and elemental analysis are standard for functional group validation .
Q. What are the key challenges in stabilizing adamantyl-imidazole intermediates during synthesis?
- Methodological Answer : Hydrolysis of reactive intermediates, such as imidazolium salts, is a major challenge. For example, attempted O-adamantylation of imidazole N-oxide with adamantan-1-yl trifluoroacetate led to hydrolysis products instead of the desired salt, necessitating anhydrous conditions or alternative reagents .
Advanced Research Questions
Q. How can computational methods guide the optimization of adamantyl-imidazole derivatives for biological activity?
- Methodological Answer : Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis are used to predict binding affinities and pharmacokinetic properties. A study on 2-phenyl-1H-benzo[d]imidazole derivatives employed in-silico docking against EGFR (PDB ID: 1M17) to prioritize compounds for in-vitro cytotoxicity assays. Similar workflows can be adapted for adamantyl-imidazole carboxamides .
Q. What experimental strategies resolve contradictions in biological activity data for adamantyl-imidazole compounds?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability) or off-target effects. For CSF-1R inhibitors like JNJ-28312141 (an imidazole carboxamide analog), iterative optimization involved:
- Step 1 : In-vitro kinase assays (IC₅₀ determination).
- Step 2 : Pharmacodynamic screening in mice to validate target engagement.
- Step 3 : Type II collagen-induced arthritis models to confirm efficacy while monitoring toxicity .
Q. How does the adamantyl moiety influence the pharmacokinetic profile of imidazole carboxamides?
- Methodological Answer : The adamantyl group enhances lipophilicity, improving blood-brain barrier penetration but potentially reducing solubility. Balancing these properties requires:
- LogP optimization : Introducing polar substituents (e.g., hydroxyl groups) without compromising target binding.
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., ester hydrolysis in pro-drugs) .
Q. What are the best practices for resolving crystallographic disorder in adamantyl-containing compounds?
- Methodological Answer : High-resolution data (≤1.0 Å) and refinement tools like SHELXL are essential. For example, a triclinic P1 crystal system with two independent molecules in 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide required anisotropic displacement parameter refinement and hydrogen bond analysis to resolve disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
